molecular formula C15H15NO2 B555396 (S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid CAS No. 155760-02-4

(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid

Cat. No. B555396
M. Wt: 241,29 g/mole
InChI Key: JCZLABDVDPYLRZ-AWEZNQCLSA-N
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Description

“(S)-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid” is a compound that contains a biphenyl group and an amino acid group. The biphenyl group consists of two phenyl rings connected by a single bond . The amino acid group consists of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to the same carbon atom .


Synthesis Analysis

While specific synthesis methods for “(S)-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid” are not available, similar compounds have been synthesized by reacting 1-([1,1’-biphenyl]-4-yl)-2-bromoethan-1-one with various carboxylic acids .


Molecular Structure Analysis

The molecular structure of “(S)-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid” would consist of a biphenyl group attached to an amino acid group. The biphenyl group would consist of two phenyl rings connected by a single bond .

Scientific Research Applications

  • Enantioselective Synthesis and Pharmaceutical Applications : Enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are analogues of aromatic amino acids, has been explored. These derivatives find applications in pharmaceuticals, such as in the development of beta-analogues of aromatic amino acids (Arvanitis et al., 1998).

  • Peptide Modification and Cancer Cell Labeling : A novel amino acid derivative incorporating tetrazine was synthesized for potential use in peptide modification and live cell labeling, particularly for cancer cells. This derivative could be used as a phenylalanine or tyrosine analogue in peptide modification (Ni et al., 2015).

  • Fluorescent Probing in Proteins : The fluorescent amino acid 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap) was genetically incorporated into proteins in yeast for use as a probe to study local structural changes in ligand binding, making it valuable for research in protein structure and molecular interactions (Lee et al., 2009).

  • Antifungal Tripeptide Synthesis : Computational peptidology aided by conceptual density functional theory was used to study the chemical reactivity and structure of new antifungal tripeptides, which include derivatives of 2-aminopropanoic acid. This research contributes to drug design processes (Flores-Holguín et al., 2019).

  • Inhibitory Effects on Tyrosinase Activity : Novel biphenyl ester derivatives, including 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl compounds, were synthesized and exhibited significant anti-tyrosinase activities. These compounds are important for pharmaceutical uses, especially in treatments related to enzyme inhibition (Kwong et al., 2017).

  • Applications in Solar Cell Devices : Research on organic dyes for solar cell devices found that changes in the donor unit of the dye molecule, involving a structure similar to 2-aminopropanoic acid, significantly affected solar cell efficiency and dye regeneration rates (Robson et al., 2013).

  • Photophysical Properties in Organometallic Chemistry : A novel unnatural amino acid derived from the modification of terpyridine, closely related to 2-aminopropanoic acid derivatives, was studied for its synthesis, characterization, and photophysical properties. This research is relevant to the development of new materials in organometallic chemistry (Ypsilantis et al., 2023).

  • Biocatalysis in Pharmaceutical Intermediate Production : The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a similar compound, was explored using isolated Methylobacterium for the production of pharmaceutical intermediates like S-dapoxetine (Li et al., 2013).

Future Directions

While specific future directions for “(S)-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid” are not available, research into biphenyl compounds is an active and attractive topic in medicinal chemistry . This includes the development of new drugs based on imidazole and benzimidazole bioactive heterocycles .

properties

IUPAC Name

(2S)-2-amino-3-(4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZLABDVDPYLRZ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375933
Record name (2S)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid

CAS RN

155760-02-4
Record name (2S)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
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(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
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(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
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(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
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(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
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(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid

Citations

For This Compound
2
Citations
J Diao, R Komura, T Sano, H Pantua… - Journal of …, 2021 - Am Soc Microbiol
Lipoprotein diacylglyceryl transferase (Lgt) catalyzes the first step in the biogenesis of Gram-negative bacterial lipoproteins which play crucial roles in bacterial growth and pathogenesis…
Number of citations: 12 journals.asm.org
J Diao, R Komura, T Sano, H Pantua, KM Storek… - bioRxiv, 2020 - biorxiv.org
Lipoprotein diacylglyceryl transferase (Lgt) catalyzes the first step in the biogenesis of Gram-negative bacterial lipoproteins which play crucial roles in bacterial growth and pathogenesis…
Number of citations: 3 www.biorxiv.org

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